4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
Description
This compound features a pyridazine core substituted with a benzo[d][1,3]dioxol-5-yl group at position 4. The pyridazine is linked to a piperazine ring, which is further functionalized with a carboxamide group bearing a 3-chlorophenyl substituent. The pyridazine ring offers a planar heterocyclic scaffold, which may influence binding to biological targets such as neurotransmitter receptors or enzymes.
Properties
IUPAC Name |
4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]-N-(3-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c23-16-2-1-3-17(13-16)24-22(29)28-10-8-27(9-11-28)21-7-5-18(25-26-21)15-4-6-19-20(12-15)31-14-30-19/h1-7,12-13H,8-11,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJIRXXCXRTEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, the compound’s effects on biochemical pathways can be better understood.
Biological Activity
The compound 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, which include a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine carboxamide group, suggest a diverse range of biological activities.
Structural Characteristics
This compound can be classified as an arylpiperazine derivative, known for its diverse biological activities. The presence of multiple aromatic rings and heteroatoms in its structure enhances its potential interactions with various biological targets. The molecular formula is , and it has a molecular weight of approximately 445.93 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.24 | Induces apoptosis |
| Compound B | HepG2 | 2.57 | Inhibits tubulin polymerization |
| Compound C | HeLa | 10.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Compounds containing benzo[d][1,3]dioxole moieties have also been reported to exhibit antimicrobial properties. For example, derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure is believed to enhance their membrane permeability and antimicrobial efficacy.
Table 2: Antimicrobial Activity of Benzo[d][1,3]dioxole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 25 µg/mL |
| Compound E | S. aureus | 15 µg/mL |
| Compound F | Bacillus subtilis | 20 µg/mL |
Study on Anticancer Activity
In a recent study published in the journal ACS Omega , researchers evaluated the anticancer effects of structurally related compounds on A549 cells. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways and inhibit tubulin polymerization, leading to significant reductions in cell viability.
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of derivatives containing the benzo[d][1,3]dioxole unit. The results indicated that these compounds exhibited potent activity against several bacterial strains, with MIC values comparable to established antibiotics. This suggests potential for development into new antimicrobial agents.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Binding: Interaction with specific cellular receptors leading to downstream effects.
- Enzyme Inhibition: Inhibition of key enzymes involved in cell proliferation and survival.
- Signal Transduction Modulation: Alteration of signaling pathways critical for cancer cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine-Carboxamide Derivatives
Key structural analogs differ in:
- Central heterocyclic core (pyridazine vs. pyridine, benzooxazinone).
- Substituents on the piperazine ring (chlorophenyl, trifluoromethylphenyl, benzoyl groups).
- Carboxamide side chains (aryl vs. alkyl substituents).
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on formula. †Estimated range.
Key Differences in Pharmacological and Physicochemical Properties
Electron-Withdrawing vs. In contrast, trifluoromethyl groups in analogs (e.g., CAS 856189-81-6) increase metabolic stability and lipophilicity but reduce electron density .
Heterocyclic Core Flexibility: Pyridazine (target) offers rigidity compared to pyridine or benzooxazinone cores, which may limit conformational flexibility but improve target specificity .
Inferred Structure-Activity Relationships (SAR)
- Chlorophenyl vs. Trifluoromethylphenyl : The 3-chlorophenyl group in the target compound may favor halogen-bonding interactions, while trifluoromethyl groups (e.g., CAS 856189-81-6) enhance hydrophobic interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide?
- Key Steps :
-
Coupling Reactions : Use condensation between pyridazine derivatives and substituted piperazines. For example, coupling 6-(benzo[d][1,3]dioxol-5-yl)pyridazine-3-yl with N-(3-chlorophenyl)piperazine-1-carboxamide precursors .
-
Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical for isolating intermediates and final products .
-
Yield Optimization : Multi-step protocols often achieve yields >85% when using stoichiometric control and inert reaction conditions .
- Table 1: Representative Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Piperazine activation | 1-(3-chlorophenyl)piperazine, carboxamide linker | 75% | |
| 2 | Pyridazine coupling | 6-(benzo[d][1,3]dioxol-5-yl)pyridazine, DCM, RT | 82% | |
| 3 | Final purification | Normal-phase chromatography (ethyl acetate/methanol) | 86% |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Approach :
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks:
- Benzo[d][1,3]dioxolyl protons: δ 6.7–7.1 ppm (aromatic) .
- Piperazine carboxamide: δ 3.0–3.5 ppm (piperazine CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error .
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
Intermediate Research Questions
Q. What in silico tools are suitable for predicting solubility and pharmacokinetics of this compound?
- SwissADME Workflow :
- Lipophilicity : LogP values (e.g., 3.2 ± 0.2) indicate moderate membrane permeability .
- Solubility : Predicted aqueous solubility (LogS = -4.5) suggests need for co-solvents (e.g., DMSO) in vitro .
- Drug-Likeness : Compliance with Lipinski’s rules (MW <500, H-bond donors <5) supports oral bioavailability .
Q. How does the 3-chlorophenyl group influence target binding affinity?
- SAR Insights :
- Electron-Withdrawing Effects : The chloro substituent enhances π-π stacking with hydrophobic enzyme pockets (e.g., FAAH active site) .
- Comparative Data : Analogues with 2,4-dichlorophenyl groups show 10-fold higher FAAH inhibition than 3-chlorophenyl variants, suggesting positional sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Critical Analysis :
- Experimental Variability : Discrepancies may arise from solvent polarity (e.g., DMSO vs. PBS) or pH adjustments .
- Validation Methods : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Table 2: Solubility Comparison
| Solvent System | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 25.8 | |
| PBS (pH 7.4) | 0.12 |
Q. What strategies optimize FAAH inhibitory activity through structural modifications?
- Design Principles :
- Piperazine Substitution : Replace N-(3-chlorophenyl) with bulkier aryl groups (e.g., 2,3-dichlorophenyl) to enhance hydrophobic interactions .
- Pyridazine Modifications : Fluorination at the pyridazine ring improves metabolic stability (t >6 hrs in hepatic microsomes) .
- Table 3: Activity of Structural Analogues
| Modification | FAAH IC (nM) | Reference |
|---|---|---|
| 3-Chlorophenyl (parent) | 320 | |
| 2,4-Dichlorophenyl | 28 | |
| 6-Fluoro-pyridazine | 45 |
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- FAAH Activity Assay : Measure hydrolysis of anandamide in HEK293 cells transfected with FAAH .
- Competitive Inhibition : Use -labeled substrate to quantify dose-dependent inhibition (EC ~100 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
